molecular formula C16H13Cl2NO3 B13570160 rel-(2R)-2-[(2,4-dichlorophenyl)formamido]-3-phenylpropanoic acid

rel-(2R)-2-[(2,4-dichlorophenyl)formamido]-3-phenylpropanoic acid

Cat. No.: B13570160
M. Wt: 338.2 g/mol
InChI Key: KDUPLHIWRBQFEC-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rel-(2R)-2-[(2,4-dichlorophenyl)formamido]-3-phenylpropanoic acid: is a synthetic organic compound that belongs to the class of amino acids. It features a dichlorophenyl group and a phenylpropanoic acid moiety, making it a compound of interest in various fields of research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(2R)-2-[(2,4-dichlorophenyl)formamido]-3-phenylpropanoic acid typically involves the following steps:

    Formation of the dichlorophenyl intermediate: This step involves the chlorination of a phenyl ring to introduce chlorine atoms at the 2 and 4 positions.

    Amidation reaction: The dichlorophenyl intermediate is then reacted with formamide to form the formamido group.

    Coupling with phenylpropanoic acid: The final step involves coupling the formamido intermediate with phenylpropanoic acid under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the formamido group, converting it to an amine.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

rel-(2R)-2-[(2,4-dichlorophenyl)formamido]-3-phenylpropanoic acid: has several applications in scientific research:

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.

    Biological Studies: It may be used in studies investigating its effects on biological systems, including its potential as an enzyme inhibitor or receptor ligand.

    Industrial Applications: The compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of rel-(2R)-2-[(2,4-dichlorophenyl)formamido]-3-phenylpropanoic acid would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It could act as a ligand for certain receptors, modulating their activity.

    Pathway Modulation: The compound may influence various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenylalanine: Similar structure but lacks the formamido group.

    Phenylpropanoic acid derivatives: Compounds with similar backbone structures but different substituents.

Uniqueness

rel-(2R)-2-[(2,4-dichlorophenyl)formamido]-3-phenylpropanoic acid: is unique due to the presence of both the dichlorophenyl and formamido groups, which may confer specific biological activities and chemical reactivity not seen in other similar compounds.

Properties

Molecular Formula

C16H13Cl2NO3

Molecular Weight

338.2 g/mol

IUPAC Name

(2R)-2-[(2,4-dichlorobenzoyl)amino]-3-phenylpropanoic acid

InChI

InChI=1S/C16H13Cl2NO3/c17-11-6-7-12(13(18)9-11)15(20)19-14(16(21)22)8-10-4-2-1-3-5-10/h1-7,9,14H,8H2,(H,19,20)(H,21,22)/t14-/m1/s1

InChI Key

KDUPLHIWRBQFEC-CQSZACIVSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.